molecular formula C10H12O3 B1598834 METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE CAS No. 36615-45-9

METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE

Cat. No. B1598834
Key on ui cas rn: 36615-45-9
M. Wt: 180.2 g/mol
InChI Key: VZHHCQFCDCJKIX-VIFPVBQESA-N
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Patent
US06603034B2

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 7.6 g of zinc powder (115 mmol) in 45 ml of isopropyl acetate. After 1.83 ml of trimethylchlorosilane (14 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 16.3 g of undiluted methyl bromoacetate (107 mmol) were subsequently added dropwise within 5 min, and the temperature was maintained at 60° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 30° C., 9.4 g of undiluted benzaldehyde (89 mmol) were added, and the temperature was maintained at 40° C. by external cooling. After stirring had been continued at 40° C. for 30 min, the mixture was cooled to 0° C., acidified with 20 ml of 20% hydrochloric acid to a pH of 1 and the mixture was stirred for 30 min, during which excess zinc dissolved. The organic phase was then removed. The organic phase was then stirred with 30 ml of concentrated ammonia solution at 0° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Methyl 3-hydroxy-3-phenylpropionate was obtained in a yield of 14.3 g (89% of theory) and had a boiling point of 78° C. (0.08 mbar).
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.6 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].[CH:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C(OC(C)C)(=O)C.[Zn]>[OH:19][CH:12]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
1.83 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Name
Quantity
7.6 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 50° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature, a three-neck flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 60° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 40° C. by external cooling
STIRRING
Type
STIRRING
Details
After stirring
WAIT
Type
WAIT
Details
had been continued at 40° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The organic phase was then removed
STIRRING
Type
STIRRING
Details
The organic phase was then stirred with 30 ml of concentrated ammonia solution at 0° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the phase separation
CUSTOM
Type
CUSTOM
Details
drying
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(CC(=O)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06603034B2

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 7.6 g of zinc powder (115 mmol) in 45 ml of isopropyl acetate. After 1.83 ml of trimethylchlorosilane (14 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 16.3 g of undiluted methyl bromoacetate (107 mmol) were subsequently added dropwise within 5 min, and the temperature was maintained at 60° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 30° C., 9.4 g of undiluted benzaldehyde (89 mmol) were added, and the temperature was maintained at 40° C. by external cooling. After stirring had been continued at 40° C. for 30 min, the mixture was cooled to 0° C., acidified with 20 ml of 20% hydrochloric acid to a pH of 1 and the mixture was stirred for 30 min, during which excess zinc dissolved. The organic phase was then removed. The organic phase was then stirred with 30 ml of concentrated ammonia solution at 0° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Methyl 3-hydroxy-3-phenylpropionate was obtained in a yield of 14.3 g (89% of theory) and had a boiling point of 78° C. (0.08 mbar).
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.6 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].[CH:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C(OC(C)C)(=O)C.[Zn]>[OH:19][CH:12]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
1.83 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Name
Quantity
7.6 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 50° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature, a three-neck flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 60° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 40° C. by external cooling
STIRRING
Type
STIRRING
Details
After stirring
WAIT
Type
WAIT
Details
had been continued at 40° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The organic phase was then removed
STIRRING
Type
STIRRING
Details
The organic phase was then stirred with 30 ml of concentrated ammonia solution at 0° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the phase separation
CUSTOM
Type
CUSTOM
Details
drying
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(CC(=O)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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